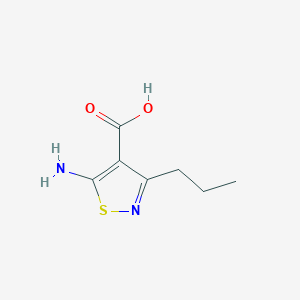

5-Amino-3-propyl-1,2-thiazole-4-carboxylic acid

描述

属性

IUPAC Name |

5-amino-3-propyl-1,2-thiazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2S/c1-2-3-4-5(7(10)11)6(8)12-9-4/h2-3,8H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHGOZUGWARZFPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NSC(=C1C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-3-propyl-1,2-thiazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-propyl-1,2-thiazole-4-carboxylic acid with ammonia or an amine source to introduce the amino group at the 5-position. The reaction conditions often include the use of solvents such as ethanol or water and may require heating to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures to monitor the reaction progress and product quality .

化学反应分析

Types of Reactions

5-Amino-3-propyl-1,2-thiazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Reagents such as acyl chlorides or anhydrides can be used in the presence of a base like pyridine or triethylamine.

Major Products Formed

Oxidation: Nitro derivatives.

Reduction: Alcohol derivatives.

Substitution: Amides and other substituted derivatives.

科学研究应用

Biological Activities

The compound exhibits a broad spectrum of biological activities, making it a valuable scaffold in drug design. Notable activities include:

- Anticancer Properties : Several studies have demonstrated that thiazole derivatives, including 5-amino-3-propyl-1,2-thiazole-4-carboxylic acid, possess significant anti-proliferative effects against various cancer cell lines. For example, compounds derived from thiazole scaffolds have shown promising results against leukemia and solid tumors through mechanisms involving cell cycle arrest and apoptosis induction .

- Antimicrobial Activity : Thiazole derivatives are recognized for their antibacterial and antifungal properties. Research indicates that modifications to the thiazole structure can enhance its efficacy against resistant strains of bacteria and fungi, making it a candidate for developing new antimicrobial agents .

- Anti-inflammatory Effects : The compound has been implicated in reducing inflammation, which is crucial in treating chronic inflammatory diseases. Its mechanism may involve the inhibition of pro-inflammatory cytokines and pathways .

Synthetic Pathways

The synthesis of this compound typically involves multi-step reactions starting from simpler thiazole derivatives. Common methods include:

- Condensation Reactions : The initial step often involves the condensation of appropriate amines with thiazole carboxylic acids under acidic or basic conditions to form the desired amino-thiazole structure .

- Functional Group Modifications : Subsequent reactions may include acylation or alkylation to introduce propyl groups and other substituents that enhance biological activity. This flexibility allows for the optimization of pharmacological properties .

Case Study 1: Anticancer Activity

A study evaluated a series of thiazole derivatives, including this compound, against various cancer cell lines such as K562 (chronic myeloid leukemia) and MCF7 (breast cancer). The results indicated that specific modifications led to improved IC50 values, demonstrating enhanced cytotoxicity compared to standard chemotherapeutics .

Case Study 2: Antimicrobial Efficacy

In another investigation, derivatives of this compound were tested against Gram-positive and Gram-negative bacteria. The findings revealed that certain modifications significantly increased antibacterial activity, suggesting potential use in developing new antibiotics .

Comparative Table of Biological Activities

| Activity Type | Compound | Target Organism/Cell Line | IC50 Value |

|---|---|---|---|

| Anticancer | 5-Amino-3-propyl... | K562 (CML) | 0.25 µM |

| MCF7 (Breast Cancer) | 0.28 µM | ||

| Antimicrobial | 5-Amino-3-propyl... | Staphylococcus aureus | 15 µg/mL |

| Escherichia coli | 20 µg/mL | ||

| Anti-inflammatory | 5-Amino-3-propyl... | RAW 264.7 (Macrophages) | N/A |

作用机制

The mechanism of action of 5-Amino-3-propyl-1,2-thiazole-4-carboxylic acid involves its interaction with specific molecular targets. The amino and carboxylic acid groups can form hydrogen bonds and electrostatic interactions with enzymes or receptors, modulating their activity. This compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with key residues .

相似化合物的比较

Key Observations :

- The propyl chain in the target compound enhances lipophilicity compared to the methyl group in the analog, which may influence solubility or membrane permeability .

Physicochemical Properties and Collision Cross-Section (CCS) Data

While experimental CCS data for this compound are unavailable, its analog 5-(Cyclopropylamino)-3-methyl-1,2-thiazole-4-carboxylic acid exhibits predicted CCS values across multiple adducts (e.g., [M+H]⁺: 143.7 Ų, [M+Na]⁺: 154.4 Ų) . These values suggest moderate molecular size and polarity, which may correlate with chromatographic retention times or mass spectrometry behavior.

Commercial and Research Status

- Target Compound : Priced at €717 (50 mg) and €2,024 (500 mg), it is marketed for specialized synthetic workflows but lacks publicly reported biological or pharmacological studies .

生物活性

5-Amino-3-propyl-1,2-thiazole-4-carboxylic acid is a compound belonging to the thiazole family, known for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and potential applications in medicine.

Chemical Structure and Properties

This compound features a thiazole ring with an amino group and a carboxylic acid functional group. These structural components are critical for its biological activity, influencing interactions with various biomolecules.

The mechanisms through which this compound exerts its biological effects include:

- Enzyme Interaction : This compound has been shown to interact with enzymes such as topoisomerase II, crucial for DNA replication and repair. Inhibition of this enzyme leads to DNA double-strand breaks and subsequent apoptosis in cancer cells.

- Cell Signaling Modulation : It influences cell signaling pathways that regulate gene expression and cellular metabolism, promoting apoptosis in malignant cells .

Biological Activities

This compound exhibits a range of biological activities:

- Anticancer Activity : Studies indicate that this compound induces apoptosis in various cancer cell lines through mechanisms involving cell cycle arrest and DNA damage .

- Antimicrobial Properties : It has demonstrated activity against both Gram-positive and Gram-negative bacteria as well as fungi. The minimum inhibitory concentration (MIC) values for significant bacterial strains are reported to range from 0.0048 mg/mL to 0.0195 mg/mL .

Case Studies and Experimental Results

Numerous studies have explored the biological activity of this compound:

- Anticancer Efficacy : In vitro studies revealed that this compound effectively inhibited the proliferation of HepG2 liver cancer cells with an IC50 value of 0.06 µM . Additionally, it showed significant cytotoxicity against other cancer cell lines such as MCF7 (breast cancer) and SKOV3 (ovarian cancer).

- Antimicrobial Activity : The compound was tested against various bacterial strains including E. coli and S. aureus, demonstrating potent antimicrobial effects with MIC values indicating strong inhibition of growth .

- Biochemical Stability : Research indicates that this compound exhibits stability under physiological conditions, suggesting potential for therapeutic applications without rapid degradation .

Comparative Analysis of Biological Activities

常见问题

Basic: What are the standard synthetic routes for preparing 5-amino-3-propyl-1,2-thiazole-4-carboxylic acid?

The synthesis of thiazole derivatives typically involves cyclocondensation of thioamides with α-haloketones or α,β-unsaturated carbonyl compounds. For this compound, a plausible method involves refluxing a mixture of a propyl-substituted precursor (e.g., 3-propyl-2-aminothiazole-4(5H)-one), sodium acetate (as a base), and a carboxylic acid derivative (e.g., 3-formyl-indole-2-carboxylic acid) in acetic acid for 3–5 hours. The precipitate is filtered, washed, and recrystallized from DMF/acetic acid . Key parameters include reaction time, temperature (typically 80–110°C), and molar ratios of reagents to optimize yield.

Basic: How is the compound characterized structurally, and what analytical techniques are prioritized?

Structural characterization requires a combination of techniques:

- NMR spectroscopy : , , and 2D NMR (COSY, HSQC) to confirm the thiazole ring, propyl chain, and carboxylic acid group.

- Mass spectrometry (HRMS) : To verify molecular weight (e.g., CHNOS, theoretical MW 186.06 g/mol) and fragmentation patterns.

- FT-IR : Peaks at ~2500–3300 cm (carboxylic acid O-H stretch) and ~1650 cm (C=O stretch).

- X-ray crystallography (if crystalline): Resolves bond lengths and angles, particularly for the thiazole ring and substituents .

Advanced: How can reaction conditions be optimized to improve yield and purity in large-scale synthesis?

Optimization strategies include:

- Catalyst screening : Transition-metal catalysts (e.g., Pd/C) or ionic liquids to enhance cyclization efficiency.

- Solvent selection : Polar aprotic solvents (DMF, DMSO) may improve solubility of intermediates.

- Microwave-assisted synthesis : Reduces reaction time (e.g., from 5 hours to 30 minutes) while maintaining yield .

- In-line purification : Use of flash chromatography or recrystallization with mixed solvents (e.g., ethyl acetate/hexane) to isolate high-purity product (>95% by HPLC) .

Advanced: What computational methods are suitable for predicting the compound’s reactivity and bioactivity?

- Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites on the thiazole ring.

- Molecular docking : Screens potential protein targets (e.g., enzymes with thiazole-binding pockets) using software like AutoDock Vina.

- QSAR modeling : Correlates substituent effects (e.g., propyl chain length) with biological activity using datasets from analogs like 5-bromo-3-methyl-isothiazole-4-carboxylic acid .

Advanced: How can researchers resolve contradictions in reported bioactivity data across studies?

Contradictions may arise from differences in assay conditions or impurity profiles. Mitigation strategies include:

- Standardized bioassays : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and controls.

- Metabolite profiling : LC-MS/MS to identify degradation products or active metabolites.

- Dose-response validation : Replicate studies across multiple concentrations to confirm EC/IC values .

Advanced: What methodologies are recommended for studying structure-activity relationships (SAR) in derivatives?

- Analog synthesis : Introduce substituents at the 3-propyl or 4-carboxylic acid positions (e.g., methyl, halogen, or aryl groups).

- Biological testing : Prioritize assays relevant to thiazole pharmacology (e.g., antimicrobial, anti-inflammatory).

- Statistical analysis : Multivariate regression to link structural descriptors (e.g., logP, polar surface area) with activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。